

# Comparative Efficacy of Y12196 on Boscalid-Resistant Botrytis cinerea (H272R Mutant)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel succinate dehydrogenase inhibitor (SDHI), **Y12196**, and the conventional fungicide, boscalid, against Botrytis cinerea, the causative agent of gray mold. The focus is on the H272R mutant, a strain known for its significant resistance to boscalid. Experimental data demonstrates that **Y12196** maintains high efficacy against this resistant mutant, offering a promising alternative for disease management.

## **Quantitative Performance Analysis**

The efficacy of a fungicide is commonly determined by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of fungal mycelial growth. Studies on B. cinerea isolates have shown a clear difference in performance between **Y12196** and boscalid, particularly against strains with the SdhB-H272R mutation.

While some mutations in the succinate dehydrogenase (SDH) subunit B, such as P225F and N230I, confer cross-resistance to both boscalid and **Y12196**, the prevalent H272R mutation does not.[1][2] Isolates of B. cinerea carrying the H272R point mutation were found to be resistant to boscalid but remained sensitive to **Y12196**.[1][2][3]

The table below summarizes the range of EC50 values observed in a study of 84 B. cinerea isolates, highlighting the broader efficacy of **Y12196** compared to boscalid across a diverse population that includes resistant strains.



Fungicide	EC50 Range (mg/L)	Average EC50 (mg/L)	Efficacy Against H272R Mutant
Y12196	0.284 – 20.147[1][2]	5.582[4]	Effective[1][2]
Boscalid	0.097 – 54.162[1][2]	13.452[4]	Ineffective[1][2]

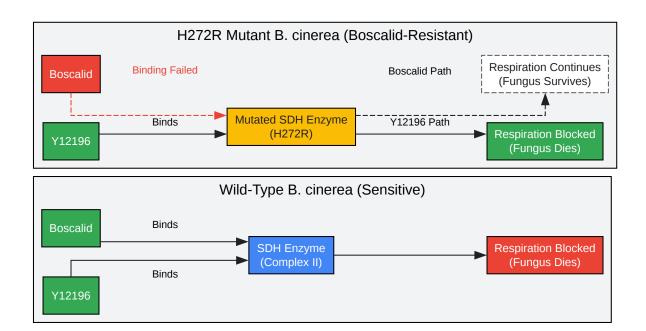
### **Mechanism of Action and Resistance**

Both **Y12196** and boscalid are SDHI fungicides, which function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, thereby blocking ATP production and halting fungal growth.[1][5][6]

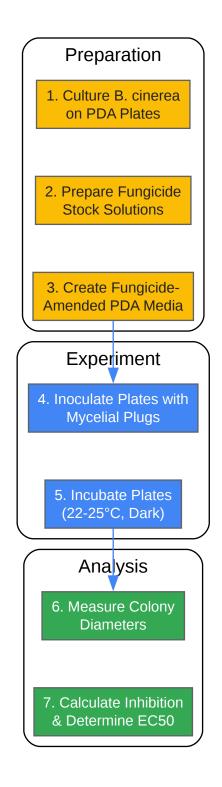
The H272R mutation in the SdhB subunit of the SDH enzyme is a key mechanism for boscalid resistance.[1][7][8] This single amino acid substitution (Histidine  $\rightarrow$  Arginine) alters the fungicide's binding site. Molecular docking simulations reveal that this change prevents the formation of essential hydrogen bonds and  $\pi$ - $\pi$  interactions between boscalid and the enzyme, rendering the fungicide ineffective.[2][9]

Conversely, **Y12196** demonstrates a different binding mode. It is still able to form stable hydrogen bonds and  $\pi$ - $\pi$  interactions with the mutated SDH enzyme (BcSDHB-H272R), thus maintaining its inhibitory activity.[2][9] This structural advantage allows **Y12196** to effectively control boscalid-resistant H272R strains.









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- To cite this document: BenchChem. [Comparative Efficacy of Y12196 on Boscalid-Resistant Botrytis cinerea (H272R Mutant)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13902968#y12196-efficacy-on-boscalid-resistant-b-cinerea-h272r-mutant]

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